

# Application Notes and Protocols for Preclinical Efficacy Assessment of Gefapixant

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## Compound of Interest

Compound Name: Gefapixant

Cat. No.: B1671419

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These application notes provide detailed protocols for assessing the preclinical efficacy of **Gefapixant**, a selective P2X3 and P2X2/3 receptor antagonist. The following sections outline the methodologies for key in vitro and in vivo experiments, present quantitative data in a structured format, and include visualizations of critical pathways and workflows.

## Introduction

**Gefapixant** is an orally active, selective, and reversible allosteric antagonist of P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[3] Under inflammatory conditions or in response to irritants, ATP is released and binds to these receptors, triggering the cough reflex.[3] **Gefapixant** works by inhibiting this ATP-mediated signaling, thereby reducing cough frequency.[3] The preclinical evaluation of **Gefapixant**'s efficacy is crucial for its development and involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tussive effects.

## Data Presentation

### In Vitro Efficacy of Gefapixant

Receptor	Assay Type	Cell Line	Agonist	Gefapixant IC50 (nM)	Reference
Human P2X3	Whole-Cell Patch Clamp	1321N1	$\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP)	103	
Human P2X2/3	Whole-Cell Patch Clamp	1321N1	$\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP)	30	

## In Vivo Efficacy of Gefapixant in Cough Models

Animal Model	Tussive Agent	Gefapixant Dose (mg/kg, p.o.)	Reduction in Cough Frequency (%)	Increase in Cough Latency	Reference
Guinea Pig	Citric Acid (0.4 M)	30	Significant	Significant	
Guinea Pig	Citric Acid (0.4 M)	100	Significant	Significant	
Rat (Inflammatory sensitisation)	-	20	N/A (Pain Model)	N/A (Pain Model)	
Rat (Osteoarthritis sensitisation)	-	60	N/A (Pain Model)	N/A (Pain Model)	

## Experimental Protocols

### In Vitro Protocol: Whole-Cell Patch Clamp Assay for P2X3/P2X2/3 Receptor Antagonism

This protocol details the assessment of **Gefapixant**'s inhibitory activity on human P2X3 and P2X2/3 receptors expressed in a stable cell line using the whole-cell patch clamp technique.

#### Materials:

- 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors
- Cell culture medium (e.g., DMEM with 10% FBS)
- External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4)
- Internal (pipette) solution (in mM): 145 KCl, 10 NaCl, 1 MgCl<sub>2</sub>, 10 HEPES, 11 EGTA (pH 7.2)
- Agonist:  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP)
- Test compound: **Gefapixant**
- Patch clamp rig with amplifier, digitizer, and data acquisition software

#### Procedure:

- Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Establishing a Whole-Cell Patch:
  - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  - Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (G $\Omega$ ) seal.
  - Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

- Recording P2X Receptor Currents:
  - Clamp the cell membrane potential at -60 mV.
  - Apply the agonist (e.g., 1  $\mu$ M  $\alpha,\beta$ -meATP for a duration sufficient to elicit a maximal current response, typically a few seconds) to establish a baseline receptor activation.
  - Wash out the agonist with the external solution until the current returns to baseline.
- Antagonist Application:
  - Pre-incubate the cell with varying concentrations of **Gefapixant** for a defined period (e.g., 2-5 minutes) before co-application with the agonist.
  - Apply the agonist in the continued presence of **Gefapixant** and record the inhibited current.
- Data Analysis:
  - Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of **Gefapixant**.
  - Calculate the percentage of inhibition for each **Gefapixant** concentration.
  - Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC<sub>50</sub> value.

## In Vivo Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol describes a standard method for evaluating the anti-tussive effect of **Gefapixant** in a conscious guinea pig model of induced cough.

Materials:

- Male Dunkin-Hartley guinea pigs (300-400 g)
- Whole-body plethysmography chamber

- Ultrasonic nebulizer
- Citric acid solution (0.4 M in saline)
- **Gefapixant** formulation for oral administration
- Vehicle control
- Audio and/or video recording equipment

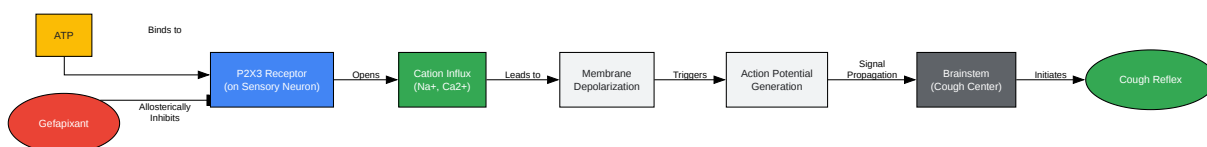
Procedure:

- **Animal Acclimation:** Acclimate the guinea pigs to the plethysmography chambers for a period of at least 30 minutes for several days before the experiment to minimize stress-induced artifacts.
- **Baseline Cough Response:**
  - Place a conscious, unrestrained guinea pig in the plethysmography chamber.
  - Expose the animal to nebulized citric acid (0.4 M) for a fixed duration (e.g., 5-10 minutes). The nebulizer should generate particles in the respirable range (1-5  $\mu\text{m}$ ).
  - Record the number of coughs during and for a defined period after the exposure (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.
- **Drug Administration:**
  - Administer **Gefapixant** or vehicle orally at a defined time point before the citric acid challenge (e.g., 1-2 hours).
- **Post-Treatment Cough Challenge:**
  - At the designated time after drug administration, re-expose the animal to the citric acid challenge as described in step 2.

- Record the number of coughs, the latency to the first cough, and if possible, the intensity of the coughs.
- Data Analysis:
  - Compare the number of coughs and the latency to the first cough before and after treatment with **Gefapixant** and the vehicle control.
  - Calculate the percentage inhibition of the cough response for each treatment group.
  - Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the anti-tussive effect.

## Visualizations

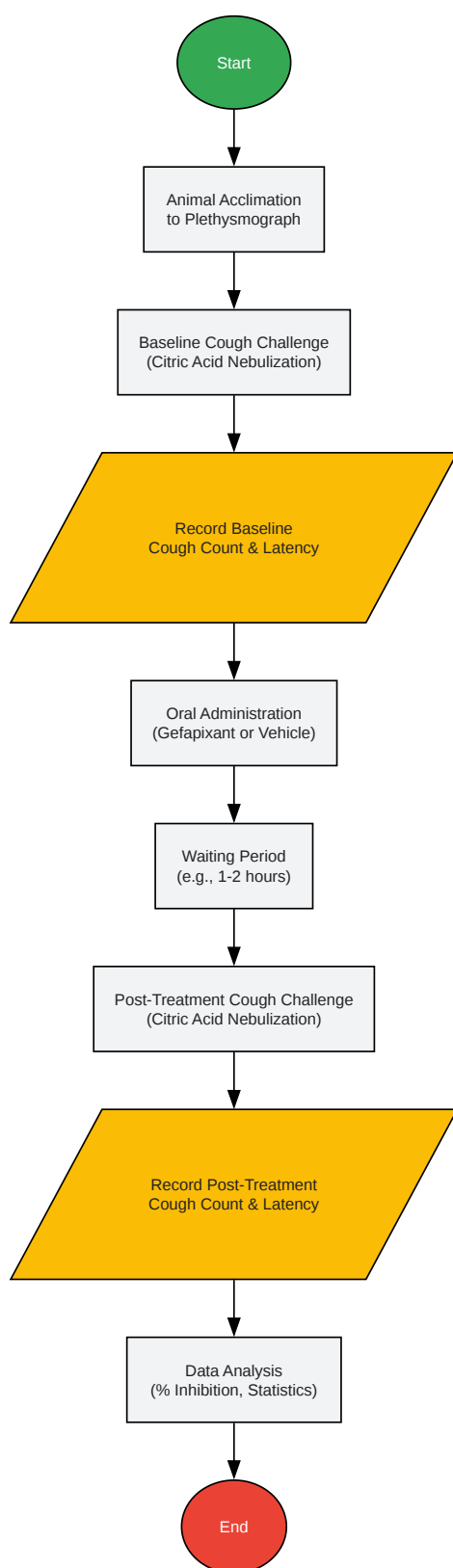
### P2X3 Receptor Signaling Pathway in Cough



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Caption: P2X3 receptor signaling cascade in the cough reflex and the inhibitory action of **Gefapixant**.

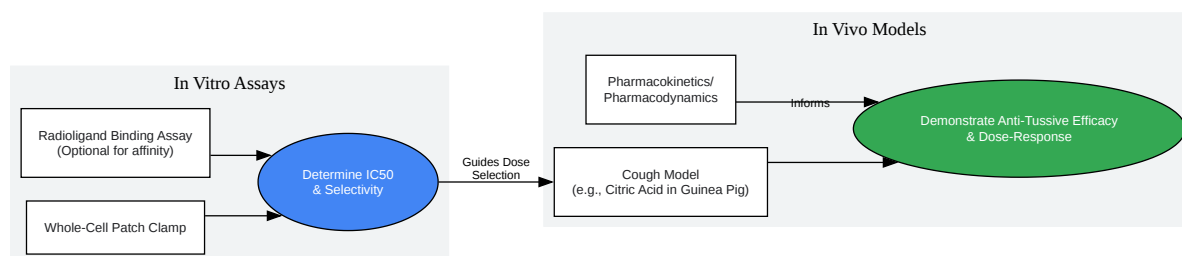
### Experimental Workflow for In Vivo Cough Study



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Caption: Step-by-step workflow for assessing **Gefapixant** efficacy in a guinea pig cough model.

## Logical Relationship of Preclinical Assays



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Caption: Logical flow from in vitro characterization to in vivo efficacy testing for **Gefapixant**.

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